4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a dihydrobenzodioxin moiety, and an oxazole carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydrobenzodioxin Moiety: This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Introduction of the Methoxyphenyl Group: This step involves the reaction of 4-methoxyphenylboronic acid with a suitable halide or triflate derivative of the dihydrobenzodioxin moiety under Suzuki coupling conditions.
Formation of the Oxazole Ring: The final step involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxazole ring can be reduced to an oxazoline under mild reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: 4-Hydroxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate.
Reduction: 4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazoline-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran: A β-amyloid aggregation inhibitor with a similar methoxyphenyl group.
Polymethoxyflavonoids: Compounds with multiple methoxy groups that exhibit antiproliferative activity against cancer cells.
Uniqueness
4-Methoxyphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its oxazole ring and dihydrobenzodioxin moiety distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H15NO6 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H15NO6/c1-22-13-3-5-14(6-4-13)25-19(21)15-11-17(26-20-15)12-2-7-16-18(10-12)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
OGWRZGHTYBRXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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